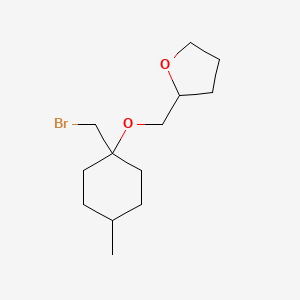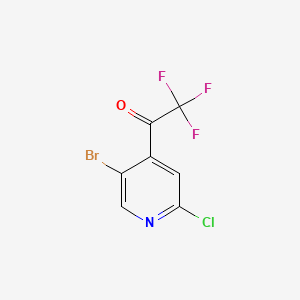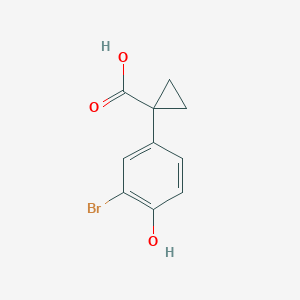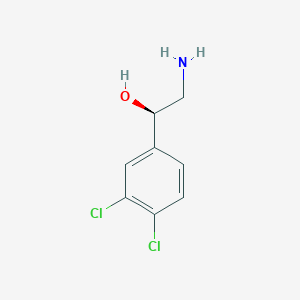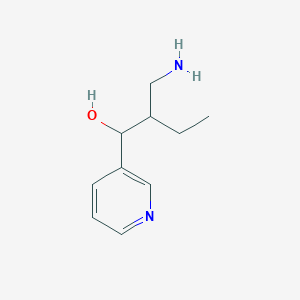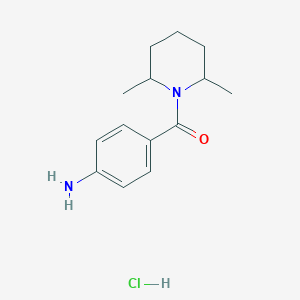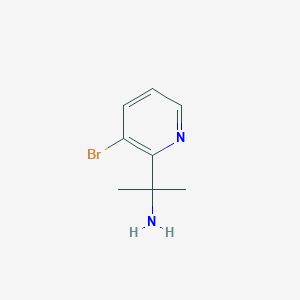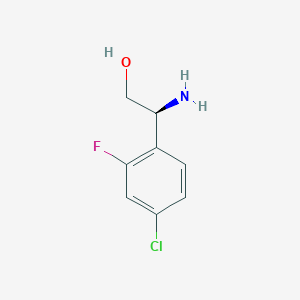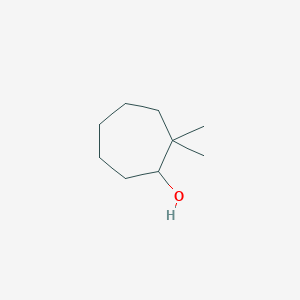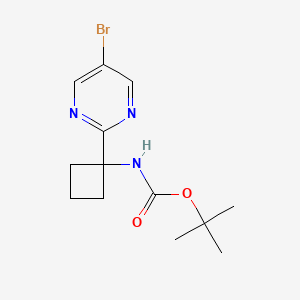
1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine is a synthetic organic compound characterized by the presence of a brominated pyrimidine ring and a cyclobutanamine moiety protected by a tert-butoxycarbonyl (Boc) group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine typically involves multiple steps, starting from commercially available precursors
-
Bromination of Pyrimidine:
- Starting Material: 2-pyrimidine
- Reagent: Bromine (Br₂)
- Solvent: Acetic acid
- Conditions: Room temperature, stirring for several hours
-
Formation of Cyclobutanamine Derivative:
- Intermediate: 5-bromo-2-pyrimidine
- Reagent: Cyclobutanamine
- Solvent: Tetrahydrofuran (THF)
- Conditions: Reflux, inert atmosphere (e.g., nitrogen)
-
Boc Protection:
- Intermediate: 1-(5-Bromo-2-pyrimidinyl)-cyclobutanamine
- Reagent: Di-tert-butyl dicarbonate (Boc₂O)
- Solvent: Dichloromethane (DCM)
- Conditions: Room temperature, stirring for several hours
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in cross-coupling reactions (e.g., Suzuki, Heck) to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium azide, thiols), solvents (e.g., DMF, DMSO), mild heating
Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM), room temperature
Coupling: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol), elevated temperatures
Major Products:
- Substituted pyrimidines
- Free amine derivatives
- Coupled products with various functional groups
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for metal-catalyzed reactions.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for labeling and detection.
Probe Development: Acts as a precursor for the development of molecular probes for biological studies.
Medicine:
Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Anticancer Research: Studied for its activity against various cancer cell lines.
Industry:
Material Science: Explored for its potential in the development of novel materials with specific properties.
Catalysis: Used in the preparation of catalysts for industrial chemical processes.
作用機序
The mechanism of action of 1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The brominated pyrimidine ring can facilitate binding to active sites, while the cyclobutanamine moiety may enhance the compound’s stability and bioavailability.
Molecular Targets and Pathways:
Enzymes: Inhibition or modulation of enzyme activity
Receptors: Binding to receptor sites to modulate signaling pathways
Nucleic Acids: Interaction with DNA or RNA to affect gene expression
類似化合物との比較
1-(5-Bromo-2-pyrimidinyl)-cyclobutanamine: Lacks the Boc protection, making it more reactive.
1-(5-Chloro-2-pyrimidinyl)-N-Boc-cyclobutanamine: Similar structure with chlorine instead of bromine, potentially altering its reactivity and biological activity.
1-(5-Bromo-2-pyrimidinyl)-N-Boc-pyrrolidine: Contains a pyrrolidine ring instead of a cyclobutanamine, affecting its steric and electronic properties.
Uniqueness: 1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine is unique due to the combination of the brominated pyrimidine ring and the Boc-protected cyclobutanamine. This structure provides a balance of reactivity and stability, making it a versatile intermediate for various applications in research and industry.
特性
分子式 |
C13H18BrN3O2 |
|---|---|
分子量 |
328.20 g/mol |
IUPAC名 |
tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclobutyl]carbamate |
InChI |
InChI=1S/C13H18BrN3O2/c1-12(2,3)19-11(18)17-13(5-4-6-13)10-15-7-9(14)8-16-10/h7-8H,4-6H2,1-3H3,(H,17,18) |
InChIキー |
BGQHNBMHAZESLS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=NC=C(C=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


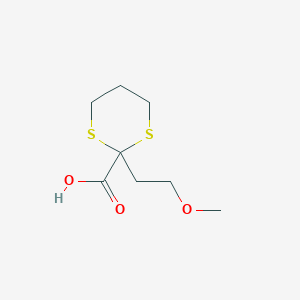

![[3-(Aminomethyl)pentyl]cyclohexanehydrochloride](/img/structure/B13545981.png)

